molecular formula C19H15BrN6O2 B11195502 N-(3-bromobenzyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

N-(3-bromobenzyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B11195502
M. Wt: 439.3 g/mol
InChI Key: MDGYMXTWMNUUHK-UHFFFAOYSA-N
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Description

N-[(3-BROMOPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a pyridinyl group, and an oxadiazolyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-BROMOPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of benzyl alcohol to form 3-bromobenzyl alcohol, followed by its conversion to 3-bromobenzyl chloride. This intermediate can then react with 2-(4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl)acetic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-BROMOPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3-BROMOPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-CHLOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE
  • **N-[(3-FLUOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE

Uniqueness

N-[(3-BROMOPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific applications or studying particular biochemical pathways.

Properties

Molecular Formula

C19H15BrN6O2

Molecular Weight

439.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide

InChI

InChI=1S/C19H15BrN6O2/c20-15-3-1-2-13(8-15)9-22-17(27)11-26-10-16(23-12-26)18-24-19(28-25-18)14-4-6-21-7-5-14/h1-8,10,12H,9,11H2,(H,22,27)

InChI Key

MDGYMXTWMNUUHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4

Origin of Product

United States

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